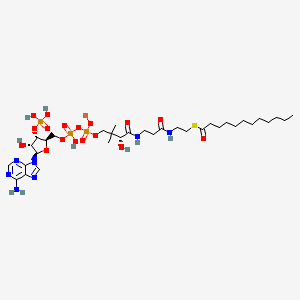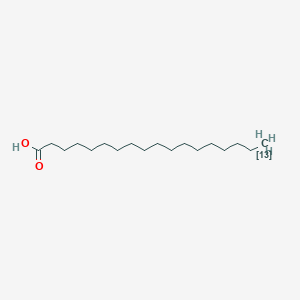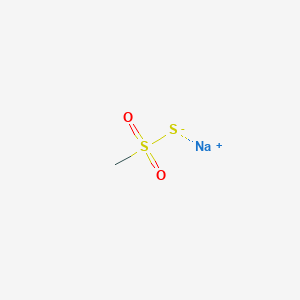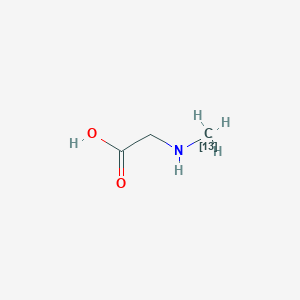
Dodecanoyl-Coenzyme A lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoyl-Coenzyme A lithium salt can be synthesized through a series of chemical reactions involving coenzyme A and dodecanoic acid (lauric acid). The synthesis typically involves the activation of lauric acid to form lauroyl chloride, which then reacts with coenzyme A in the presence of a base to form dodecanoyl-coenzyme A. The lithium salt form is obtained by neutralizing the product with lithium hydroxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dodecanoyl-Coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoyl-CoA derivatives.
Reduction: It can be reduced to form dodecanoyl-CoA alcohols.
Substitution: It can undergo substitution reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various dodecanoyl-CoA derivatives, such as dodecanoyl-CoA alcohols and dodecanoyl-CoA esters, which have different applications in biochemical and industrial processes .
Scientific Research Applications
Dodecanoyl-Coenzyme A lithium salt has a wide range of scientific research applications, including:
Mechanism of Action
Dodecanoyl-Coenzyme A lithium salt functions as an acyl group carrier in various biochemical processes. It forms reversible thioester bonds with carbon chains, allowing it to participate in lipid metabolism and biosynthesis. The compound interacts with molecular targets such as acyltransferases and enzymes involved in fatty acid transport and metabolism . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dodecanoyl-coenzyme A lithium salt include:
- Myristoyl coenzyme A lithium salt
- Palmitoyl coenzyme A lithium salt
- Octanoyl coenzyme A lithium salt hydrate
- 2-Butenoyl coenzyme A lithium salt
- Decanoyl coenzyme A monohydrate
- Hexanoyl coenzyme A trilithium salt hydrate
- Oleoyl coenzyme A lithium salt
- Arachidonoyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt hydrate
- Crotonoyl coenzyme A trilithium salt
Uniqueness
This compound is unique due to its specific chain length (C-12) and its role as an intermediate in lipid metabolism. Its ability to form reversible thioester bonds with carbon chains makes it a versatile compound in biochemical processes. Additionally, its involvement in both lipid biosynthesis and fatty acid transport distinguishes it from other acyl-CoA derivatives .
Properties
Molecular Formula |
C33H57LiN7O17P3S |
|---|---|
Molecular Weight |
955.8 g/mol |
IUPAC Name |
lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |
InChI Key |
FWNUZMNRIPYTPZ-CDSRRKEDSA-M |
Isomeric SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzobicyclon [ISO]](/img/structure/B12058859.png)


![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)




![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)



